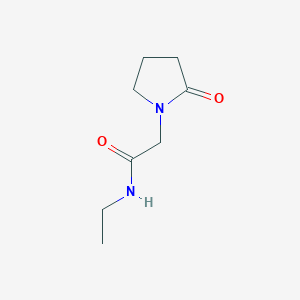
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as DIM-5, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-acetic acid, a plant hormone that plays a role in cell growth and development.
Mechanism of Action
The exact mechanism of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth, and may also interact with other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also have anti-inflammatory effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, potentially leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in scientific research is its specificity - it can be used to target specific enzymes or receptors in the body, allowing researchers to study their function in greater detail. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is relatively easy to synthesize and purify, making it a cost-effective tool for many experiments. However, one limitation of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its potential toxicity - it can be harmful to cells at high concentrations, and care must be taken to ensure that it is used safely in laboratory settings.
Future Directions
There are many potential future directions for research on N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is its potential applications in drug discovery - it may be possible to use N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a starting point for developing new drugs that target specific enzymes or receptors in the body. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, and to determine its potential applications in a variety of scientific fields.
Synthesis Methods
The synthesis of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves several steps, including the condensation of 5-methylisatin and methylamine to form 5-methylisatoic anhydride, which is then reacted with acetamide to produce N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. The process is relatively complex and requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor properties in vitro, and may also have neuroprotective effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been used as a tool for studying the structure and function of proteins, particularly those involved in signal transduction pathways.
properties
IUPAC Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-10-9(6-7)11(13-8(2)15)12(16)14(10)3/h4-6,11H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDHDBVDIKXBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)




![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

